N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide
Description
N-(N-(3,4-Dimethoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a carbamimidoyl (guanidine) group linked to a 3,4-dimethoxyphenethyl substituent and a 4-methylbenzenesulfonamide moiety.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13-4-7-15(8-5-13)26(22,23)21-18(19)20-11-10-14-6-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIPABKEDUEKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 336.41 g/mol
Structural Representation
The structure features a sulfonamide group, which is known for various pharmacological activities, combined with a dimethoxyphenethyl moiety that may contribute to its biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to mood regulation and pain perception.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Properties : The sulfonamide group is associated with anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Given its structural similarity to other psychoactive compounds, it may also possess neuroprotective properties.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduced inflammation markers | |
| Neuroprotective | Potential protection against neuronal damage |
Case Studies
-
Antitumor Activity Study
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : In vitro assays measuring cell viability.
- Findings : The compound demonstrated significant cytotoxicity with an IC value of 25 µM.
-
Anti-inflammatory Study
- Objective : Assess the impact on inflammatory cytokine production.
- Methodology : ELISA assays measuring cytokine levels in treated macrophages.
- Findings : A reduction in TNF-alpha and IL-6 levels was observed.
-
Neuroprotective Study
- Objective : Investigate potential neuroprotective effects in a model of neurodegeneration.
- Methodology : Use of a rat model subjected to oxidative stress.
- Findings : Treatment with the compound resulted in decreased markers of oxidative stress and improved behavioral outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and structurally related sulfonamides:
Key Observations
Methoxy groups may also modulate electron density, influencing interactions with biological targets . The carbamimidoyl group introduces a strongly basic guanidine moiety (pKa ~12–13), enabling hydrogen bonding and ionic interactions absent in simpler sulfonamides .
Sulfonamide Functionalization :
- Single sulfonamide derivatives (e.g., ) typically exhibit moderate antimicrobial activity, while dual sulfonamides (e.g., ) show improved enzyme inhibition due to increased steric bulk and binding specificity.
Halogen vs. Methoxy Substitutents :
- Fluorinated analogs (e.g., ) benefit from enhanced metabolic stability and electronegativity, whereas methoxy groups in the target compound may improve π-π stacking interactions in aromatic binding pockets .
Research Findings and Implications
Structural Validation and Crystallography
The target compound’s hypothetical structure could be resolved using single-crystal X-ray diffraction (SXRD) via SHELX software, a widely validated tool for small-molecule refinement . Structure validation protocols, such as those described by Spek (2009), ensure accuracy in bond lengths and angles, critical for SAR studies .
Data Tables
Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide?
- Methodological Answer : A stepwise synthesis approach is typically employed. First, introduce the 3,4-dimethoxyphenethylamine moiety via nucleophilic substitution or reductive amination. Next, the carbamimidoyl group can be attached using carbodiimide-mediated coupling under anhydrous conditions. Finally, sulfonamide formation involves reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., NaHCO₃) . Solvent selection (e.g., THF or DCM) and temperature control (0–5°C) are critical to minimize side reactions. Purification via silica gel chromatography is recommended to isolate the final product.
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the stereochemistry and confirm the connectivity of the carbamimidoyl and sulfonamide groups. For example, weak C–H⋯O hydrogen bonds in the crystal lattice can stabilize the structure .
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., aromatic protons of the dimethoxyphenethyl group at δ 6.7–7.1 ppm and methyl groups at δ 2.4–2.6 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., expected [M+H] for CHNOS: 484.1885).
Q. How should researchers assess the compound’s solubility and stability for biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor degradation via HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- Rational design : Replace the 4-methyl group on the benzenesulfonamide with electron-withdrawing substituents (e.g., -CF) to improve target binding affinity .
- Toxicity screening : Use in vitro assays (e.g., hepatic CYP450 inhibition and Ames mutagenicity tests) and in vivo acute toxicity models (e.g., rodent LD studies) to prioritize analogs with therapeutic indices >10 .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Target profiling : Perform kinase inhibition assays (e.g., EGFR, VEGFR) and antimicrobial susceptibility testing (e.g., MIC against S. aureus and C. albicans) under standardized CLSI guidelines.
- Mechanistic studies : Use RNA sequencing or proteomics to identify differentially expressed pathways in treated cells. For example, sulfonamides often inhibit carbonic anhydrase isoforms, which may explain dual anticancer/antimicrobial effects .
Q. How do crystallographic data inform the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Align the crystal structure (e.g., C–H⋯O hydrogen-bonding motifs) with target proteins (e.g., human carbonic anhydrase II) using software like AutoDock Vina. Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (K) .
- SAR analysis : Correlate substituent positions (e.g., methoxy groups on the phenethyl moiety) with activity changes using 3D-QSAR models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
